5-Fluoro-2-methoxyphenol

Overview

Description

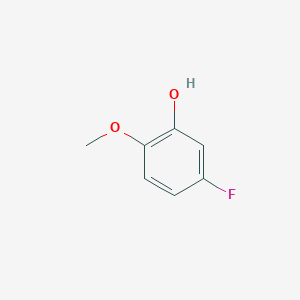

5-Fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the acetylation of o-methoxyphenol followed by bromination and subsequent deacetylation . Another method includes the fluorination of 2-hydroxyacetophenone derivatives . These reactions typically require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyphenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

5-Fluoro-2-methoxyphenol serves as an essential building block in organic synthesis. It is utilized to create more complex organic molecules and polymers, which are crucial for developing new materials and pharmaceuticals. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Catalytic Reactions

Recent studies have explored the use of this compound in catalytic reactions. For instance, it has been employed in hypervalent iodine-catalyzed fluorinations, expanding the scope of fluorinated compounds available for synthesis . This application highlights its role in enhancing reaction efficiency and selectivity in synthetic chemistry.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, making it a candidate for studies aimed at understanding enzyme mechanisms and developing new inhibitors.

Cancer Research

The compound has also been evaluated for its cytotoxic effects against cancer cells. Research indicates that derivatives of this compound exhibit selective toxicity towards lung cancer cells while sparing healthy cells. This selectivity is crucial for developing targeted cancer therapies . In vitro studies have shown that certain concentrations of this compound can significantly reduce the viability of cancer cell lines without adversely affecting normal cells .

Medical Applications

Anti-inflammatory Potential

Research is ongoing to explore the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways could lead to new therapeutic strategies for managing inflammatory diseases. The compound's interaction with specific molecular targets may provide insights into its mechanism of action in reducing inflammation.

Drug Development

The unique properties of this compound make it a valuable candidate in drug development processes. Its structural characteristics facilitate modifications that can enhance pharmacological efficacy and reduce side effects. As such, it is being studied for potential applications in creating new therapeutic agents .

Industrial Applications

Production of Polymers and Coatings

In industrial contexts, this compound is used in the production of plastics, adhesives, and coatings. Its stability and reactivity make it suitable for formulating materials that require specific performance characteristics under various conditions.

Environmental Impact Studies

Although not extensively documented, there are indications that this compound has been assessed for its ecological impact. Studies have sought to evaluate its toxicity to aquatic organisms and its persistence in the environment, contributing to understanding its safety profile and regulatory considerations .

Case Studies

-

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on lung cancer cell lines. The results indicated that certain derivatives exhibited significant toxicity towards cancer cells while maintaining low toxicity towards healthy cells, suggesting potential for targeted therapy development . -

Fluorination Reactions

Research demonstrated the successful application of this compound in catalytic fluorination reactions using BF3·Et2O as a fluorine source. This study expanded the utility of hypervalent iodine reagents in synthesizing fluorinated compounds, showcasing the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-Methoxyphenol: Lacks the fluorine atom, resulting in different reactivity and properties.

5-Fluoro-2-hydroxyphenol: Similar structure but without the methoxy group, affecting its chemical behavior.

4-Fluoro-2-methoxyphenol: Fluorine atom at a different position, leading to variations in reactivity.

Uniqueness

5-Fluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

5-Fluoro-2-methoxyphenol is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenolic ring. This unique structural arrangement enhances its reactivity and potential biological activities. The fluorine atom increases lipophilicity, which can influence absorption and distribution in biological systems, while the methoxy group may facilitate interactions with various biological molecules through hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. For instance, it may inhibit enzymes involved in oxidative stress responses, which can have implications for cellular functions and disease processes.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer A-549 cells demonstrated that certain concentrations of this compound led to a reduction in viable cell numbers, indicating its potential as an anticancer agent. The compound's cytotoxicity was evaluated using the CellTiter-Glo® luminescent cell proliferation assay, revealing a dose-dependent impact with an IC50 value around 50 µM for some derivatives .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Halogenated phenols, including this compound, are known for their effectiveness against bacteria and fungi. Research shows that compounds with similar structures can modulate oxidative stress and inflammatory responses, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory activity as well. Its structural features allow it to act as a COX-2 inhibitor, which is significant in reducing inflammation-related pain and conditions. Studies have demonstrated that related compounds exhibit varying degrees of inhibition on COX-2 gene expression in inflammatory models .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against A-549 cells | |

| Antimicrobial | Effective against bacteria/fungi | |

| Anti-inflammatory | COX-2 inhibition |

Case Study: Cytotoxicity Analysis

In a detailed cytotoxicity analysis involving various derivatives of this compound, it was found that compounds showed significant toxicity towards lung cancer cells while being less harmful to healthy hepatocytes. Concentrations below 10 µM were non-toxic to healthy cells but exhibited notable cytotoxicity at higher concentrations (30%-40% cell death) in cancerous cells .

Q & A

Q. Basic: What are the recommended synthetic strategies for achieving regioselective introduction of methoxy and fluorine groups in 5-Fluoro-2-methoxyphenol?

Methodological Answer:

Regioselective synthesis of this compound requires careful planning of protecting groups and reaction sequences. A common approach involves:

- Protecting Group Strategy : Temporarily protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to direct electrophilic substitution. Fluorination can be achieved via halogen exchange (Halex reaction) or electrophilic fluorination reagents like Selectfluor™.

- Directed Metalation : Utilize ortho-directing groups (e.g., methoxy) to guide lithiation followed by fluorination.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids after establishing the methoxy group .

Key Considerations :

- Monitor reaction temperature and solvent polarity to avoid side reactions (e.g., demethylation).

- Validate regioselectivity using NMR and X-ray crystallography .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- NMR: Identify methoxy (-OCH) singlet at ~δ 3.8–4.0 ppm and aromatic protons.

- NMR: Confirm fluorine substitution (typically δ -110 to -120 ppm for aryl fluorides).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 156.042).

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, especially for verifying ortho/para substitution patterns .

Data Cross-Validation : Compare spectral data with computational predictions (DFT calculations) to resolve ambiguities.

Q. Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

Computational tools provide insights into:

- Reactivity :

- Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking predicts interactions with biological targets (e.g., enzymes).

- Stability :

- Assess thermodynamic stability via Gibbs free energy calculations.

- Simulate degradation pathways under varying pH and temperature using molecular dynamics.

Case Study : Phosphonate derivatives of similar methoxyphenols were optimized using DFT to enhance hydrolytic stability .

Q. Advanced: How should researchers address contradictory reports on the biological activity of this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Systematic Literature Review : Use databases like Scopus to aggregate and compare studies, filtering by assay type (e.g., IC, EC) and purity thresholds (>95%) .

- Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized cell lines, solvent controls).

- Meta-Analysis : Statistically evaluate dose-response relationships across studies to identify outliers.

Example : Crystal structure data (e.g., Acta Crystallographica reports) can clarify whether structural polymorphisms explain activity discrepancies .

Q. Basic: What are the best practices for purifying this compound to >95% purity?

Methodological Answer:

Purification methods depend on scale and impurity profile:

- Recrystallization : Use solvent pairs like ethyl acetate/hexane. Monitor melting point (literature range: ~80–85°C).

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for analytical validation.

Quality Control :

Q. Advanced: How can intermolecular interactions of this compound be studied to inform material design?

Methodological Answer:

Intermolecular forces (e.g., hydrogen bonding, π-π stacking) dictate crystallinity and solubility:

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O/F interactions) .

- Thermogravimetric Analysis (TGA) : Measure thermal stability linked to packing efficiency.

- Solubility Parameters : Use Hansen solubility parameters to predict solvent compatibility.

Application : Phosphonate analogs with tuned crystal packing showed enhanced thermal stability .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines.

Reference : Safety data sheets for structurally similar fluorophenols recommend immediate decontamination of spills with ethanol/water mixtures .

Q. Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling steps.

- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at peak conversion.

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent, and stoichiometry.

Case Study : Yields of related fluorophenols improved from 60% to 85% after optimizing Suzuki coupling conditions .

Properties

IUPAC Name |

5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJKLEQAFZWIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379100 | |

| Record name | 5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-97-6 | |

| Record name | 5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.